2-Amino-7-benzyl-1H-purin-6(7H)-one is a purine derivative with significant biological relevance and potential applications in medicinal chemistry. The compound is characterized by its molecular formula and a molecular weight of approximately 241.25 g/mol. This compound is notable for its structural features, which include an amino group and a benzyl substituent, contributing to its pharmacological activities.
This compound can be sourced from various chemical suppliers and databases, including PubChem and BenchChem. It falls under the classification of purine derivatives, which are crucial in various biological processes, including nucleic acid metabolism and cellular signaling.
The synthesis of 2-Amino-7-benzyl-1H-purin-6(7H)-one typically involves several steps that can vary based on the desired purity and yield. A common synthetic route includes:
The synthesis process may utilize reagents such as sodium thiosulfate in alkaline conditions to facilitate the formation of intermediates. Reaction conditions such as temperature and pH are critical, influencing both yield and purity. For instance, lower temperatures often enhance product stability and yield .
The molecular structure of 2-Amino-7-benzyl-1H-purin-6(7H)-one features a purine core with specific substituents that define its chemical behavior:
C1=CC=C(C=C1)CN2C=NC3=C2C(=O)NC(=N3)N
.NFEPYUIHMLLXRO-UHFFFAOYSA-N
, which provides a unique identifier for database searches.The compound has been characterized using various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and high-resolution mass spectrometry, confirming its structural integrity and purity .
2-Amino-7-benzyl-1H-purin-6(7H)-one participates in several chemical reactions typical of purine derivatives:
Reaction conditions such as solvent choice (e.g., dichloromethane) and temperature play a crucial role in determining the efficiency and outcome of these reactions .
The mechanism of action for 2-Amino-7-benzyl-1H-purin-6(7H)-one primarily involves its interaction with biological targets, particularly enzymes involved in nucleic acid metabolism:
In vitro studies have demonstrated that this compound has lower IC50 values compared to established chemotherapeutics, indicating promising efficacy against specific cancer cell lines .
The applications of 2-Amino-7-benzyl-1H-purin-6(7H)-one span several fields:
The synthesis of 2-amino-7-benzyl-1H-purin-6(7H)-one typically begins with appropriately substituted purine precursors. A common approach involves the condensation of 4,5-diaminopyrimidine derivatives with carboxylate or carbonyl compounds to construct the purine core. The Traube purine synthesis is particularly effective, where 4,5,6-triaminopyrimidine undergoes cyclization with formic acid or triethyl orthoformate. This method allows precise control over substituent introduction at key positions. Following core formation, selective functionalization at N-7 is achieved through alkylation strategies. Advanced purification techniques, including silica gel chromatography and recrystallization from ethanol-water mixtures, yield the target compound with ≥99% purity as confirmed by HPLC analysis [1].
Benzyl group introduction at the N-7 position exploits the nucleophilic character of the purine ring nitrogen. The reaction typically employs benzyl bromide or substituted benzyl halides in anhydrous dimethylformamide (DMF) or acetonitrile under inert atmosphere. The N-7 selectivity is governed by kinetic control at moderate temperatures (40-60°C) and the electronic deactivation of N-9 by the adjacent carbonyl group. Studies demonstrate that electron-withdrawing substituents on the benzyl ring (e.g., 4-fluoro) enhance electrophilicity and improve reaction kinetics, with reported yields reaching 29-55% for analogous purine alkylations [5]. Critical parameters include:
Table 1: Benzylation Optimization Parameters
Base | Solvent | Temperature (°C) | Yield Range (%) |
---|---|---|---|
K₂CO₃ | DMF | 50 | 45-55 |
Cs₂CO₃ | CH₃CN | 60 | 50-65 |
NaH | THF | 0→RT | 30-40 |
The hydrochloride salt form improves crystallinity and stability. Salt formation is achieved by treating the free base with concentrated HCl in anhydrous diethyl ether or isopropanol. Subsequent purification involves recrystallization from ethanol/diethyl ether mixtures, producing a light yellow solid. Critical quality control measures include:
Protecting groups mitigate competing reactions during N-7 benzylation. The 6-oxo group can be protected as O-silyl (tert-butyldimethylsilyl) derivatives, while amino groups may require acetyl protection. Key findings include:
Table 2: Protecting Group Efficiency Comparison
Strategy | Reaction Yield (%) | Deprotection Yield (%) | Overall Yield (%) |
---|---|---|---|
TBS protection | 95 | 95 | 90 |
Acetyl protection | 85 | 90 | 77 |
Unprotected | - | - | 65 |
The TBS strategy provides optimal results for complex analogues despite requiring additional synthetic steps [5].
CAS No.: 5287-45-6
CAS No.: 13966-05-7
CAS No.: 1349245-31-3
CAS No.:
CAS No.: